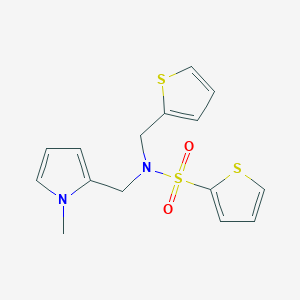

![molecular formula C15H14N4O3S B2943113 6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 871548-23-1](/img/structure/B2943113.png)

6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also appears to contain a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these rings could have significant implications for the compound’s reactivity and stability .Applications De Recherche Scientifique

Oxidative Transformation and Derivative Synthesis

Research demonstrates the oxidative transformation of related pyrimidine derivatives into various compounds, showcasing the potential of these molecules as intermediates in synthetic chemistry. For example, Matsuura et al. (1992) investigated the oxidation of 5-amino-1,6-dimethyl-3-phenyluracil, leading to the synthesis of complex molecules through oxidative transformations (Matsuura et al., 1992).

Antiviral Activity

Another domain of research focuses on the antiviral properties of pyrimidine derivatives. Revankar et al. (1998) synthesized and evaluated hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of guanine analogs for their in vitro activity against human cytomegalovirus (HCMV), identifying compounds with significant antiviral activity (Revankar et al., 1998).

Antimicrobial and Antioxidant Activities

Further studies highlight the antimicrobial and antioxidant potentials of pyrimidine derivatives. Al-Adhami et al. (2021) synthesized a series of 6-amino-1,3-dimethyluracil derivatives, evaluating their in vitro antioxidant and antimicrobial activities, indicating their potential as therapeutic agents (Al-Adhami et al., 2021).

Anticancer Activity

The exploration of anticancer activities is also a significant area of application. Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine derivatives, assessing their in vitro anticancer activities against multiple human tumor cell lines. This study underlines the potential of pyrimidine derivatives in developing novel anticancer agents (Tiwari et al., 2016).

Novel Synthetic Approaches

Research also delves into novel synthetic methodologies for creating pyrimidine derivatives with enhanced efficiency and environmental friendliness. Rahmani et al. (2018) developed a method for synthesizing pyridine-pyrimidines via a three-component reaction, demonstrating the versatility of pyrimidine chemistry in creating complex molecules (Rahmani et al., 2018).

Mécanisme D'action

Target of action

Thiazole-containing compounds can interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and any functional groups it may have .

Mode of action

Thiazole compounds can behave unpredictably when they enter physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Thiazole compounds can influence a variety of biochemical pathways due to their potential to interact with different targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely depending on their exact structure. Some thiazole compounds are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of thiazole compounds can be diverse, ranging from antimicrobial to anti-inflammatory effects, depending on their specific targets and mode of action .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole compounds .

Propriétés

IUPAC Name |

6-amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-18-12(16)11(14(21)19(2)15(18)22)10-7-23-13(17-10)8-3-5-9(20)6-4-8/h3-7,20H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZYRMIYHRZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C2=CSC(=N2)C3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2943035.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)

![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)

![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)

![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)

![2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2943051.png)

![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)